molecular formula C18H36N2O4 B14698559 butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid CAS No. 25648-93-5

butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid

Cat. No.: B14698559
CAS No.: 25648-93-5
M. Wt: 344.5 g/mol
InChI Key: QPCYJCBDBMQJLM-UHFFFAOYSA-N
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Description

Butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including carbamate and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid typically involves multi-step organic reactions. One common method includes the reaction of butylamine with a suitable ester derivative, followed by carbamation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl carbamate: A simpler analog with similar functional groups.

    Methyl butyl ester: Shares ester linkages but differs in the overall structure.

    Isobutyl carbamate: Another related compound with slight structural variations.

Uniqueness

Butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its complex structure provides opportunities for various chemical modifications, making it a valuable compound in research and industry.

Properties

CAS No.

25648-93-5

Molecular Formula

C18H36N2O4

Molecular Weight

344.5 g/mol

IUPAC Name

butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid

InChI

InChI=1S/C18H36N2O4/c1-6-8-12-20(17(22)23)13-18(5,10-7-2)14-24-16(21)19-11-9-15(3)4/h15H,6-14H2,1-5H3,(H,19,21)(H,22,23)

InChI Key

QPCYJCBDBMQJLM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(C)(CCC)COC(=O)NCCC(C)C)C(=O)O

Origin of Product

United States

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